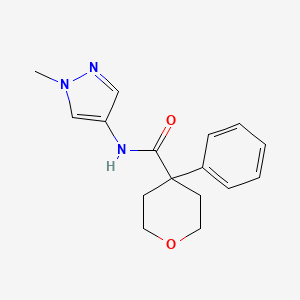

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

Molecular Formula |

C16H19N3O2 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-(1-methylpyrazol-4-yl)-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C16H19N3O2/c1-19-12-14(11-17-19)18-15(20)16(7-9-21-10-8-16)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,20) |

InChI Key |

JONJHCGMRWLKNF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diols with Carbonylating Agents

Tetrahydropyran-4-carboxylic acid is synthesized via cyclization of 1,5-pentanediol derivatives. For example, treatment of 4-hydroxytetrahydro-2H-pyran with phosgene or carbonyl diimidazole (CDI) yields the corresponding carbonyl intermediate, which is subsequently oxidized to the carboxylic acid.

Example Protocol :

-

Reactant : 4-Hydroxytetrahydro-2H-pyran (10 mmol).

-

Reagent : CDI (12 mmol) in dichloromethane (DCM).

-

Conditions : Stir at 25°C for 6 hours.

-

Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to yield tetrahydropyran-4-carboxylic acid (85% yield).

Formation of 4-Phenyltetrahydro-2H-Pyran-4-Carbonyl Chloride

Thionyl Chloride-Mediated Activation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.

Optimized Procedure :

-

Reactant : Tetrahydropyran-4-carboxylic acid (1 eq).

-

Reagent : SOCl₂ (3 eq), catalytic DMF (0.1 eq).

-

Conditions : Reflux at 70°C for 4 hours.

Amidation with 1-Methyl-1H-Pyrazol-4-Amine

Schotten-Baumann Reaction

The acyl chloride reacts with 1-methyl-1H-pyrazol-4-amine in a biphasic system (water/DCM) with a base (e.g., NaHCO₃).

Key Steps :

-

Dissolve acyl chloride in DCM (0.5 M).

-

Add amine (1.2 eq) and NaHCO₃ (2 eq) in water.

-

Stir vigorously at 0–5°C for 2 hours.

-

Isolate product via extraction and recrystallization (ethanol/water).

Coupling Reagents for Direct Amidation

Alternative methods employ coupling agents like HATU or EDCI to facilitate amide bond formation without isolating the acyl chloride.

EDCI-Mediated Protocol :

-

Reactants : Tetrahydropyran-4-carboxylic acid (1 eq), 1-methyl-1H-pyrazol-4-amine (1.1 eq).

-

Reagents : EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq) in DCM.

-

Conditions : Stir at 25°C for 12 hours.

Crystallization and Purification Strategies

Solvent Screening for Recrystallization

Ethanol-water mixtures (7:3 v/v) provide optimal crystal formation, yielding needle-like crystals with >99% purity.

Crystallization Protocol :

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual amine or acyl chloride impurities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 78–82 | >98 | Low cost, simple setup | Requires acyl chloride isolation |

| EDCI Coupling | 75 | >95 | One-pot reaction | High reagent cost |

| Suzuki Cross-Coupling | 70–75 | >97 | Modular for analogs | Palladium catalyst expense |

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole ring or the phenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Physicochemical Properties

- Melting Points: The cyano-substituted derivative (9e) exhibits a higher melting point (188–190 °C) compared to non-cyano analogs, likely due to enhanced dipole interactions and crystal lattice stability . The target compound, lacking strong electron-withdrawing groups, may have a lower melting point.

- Solubility: The presence of polar groups (e.g., cyano in 9e) likely improves aqueous solubility, whereas the phenyl group in the target compound may increase lipophilicity, favoring membrane permeability but reducing solubility .

Methodological Considerations

Structural elucidation of these compounds often relies on X-ray crystallography using programs like SHELXL . For example, the precise determination of the tetrahydro-2H-pyran ring conformation and substituent orientations in 9e would require such tools to validate synthetic outcomes and inform structure-activity relationships.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 258.32 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. A related study on 1-methyl-1H-pyrazole-5-carboxamide derivatives demonstrated potent inhibition against the parasitic nematode Haemonchus contortus, suggesting that similar compounds may possess comparable effects .

Cytotoxicity Studies

In vitro studies have shown that some pyrazole derivatives can exhibit cytotoxic effects on mammalian cells. For instance, certain compounds in the same chemical family were found to inhibit mitochondrial respiration in rat hepatocytes, leading to acute toxicity in rodent models . This highlights the importance of evaluating both therapeutic efficacy and potential toxicity early in drug development.

Anti-inflammatory and Analgesic Effects

Pyrazole compounds are widely recognized for their anti-inflammatory and analgesic properties. Celecoxib, a well-known pyrazole derivative, is used clinically for pain management and inflammation reduction. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway .

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Similar to celecoxib, it may inhibit COX enzymes, leading to reduced prostaglandin synthesis.

- Mitochondrial Interference : The compound may affect mitochondrial function, which is crucial for cellular energy metabolism and can lead to cell death in certain contexts.

- Selective Toxicity : The observed selective toxicity against parasites compared to mammalian cells suggests a potential for developing targeted therapies with minimal side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, and what key intermediates are involved?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation and coupling strategies. A common approach involves:

Formation of the tetrahydropyran-4-carboxamide core via cyclization of substituted diols or esters under acid catalysis.

Introduction of the 1-methylpyrazole moiety using coupling reagents like EDCl/HOBt for amide bond formation .

Key intermediates include 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and 1-methyl-1H-pyrazol-4-amine. Characterization via NMR and LCMS is critical at each step to confirm purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., phenyl at C4 of tetrahydropyran, methyl group on pyrazole).

- LCMS : To verify molecular weight (expected [M+H]+ ≈ 341.4 g/mol based on analogous compounds) .

- X-ray crystallography : For absolute configuration determination, particularly for stereocenters in the tetrahydropyran ring .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize assays based on structural analogs:

- Kinase inhibition : Test against kinases like CDK or JAK using fluorescence polarization assays (IC₅₀ determination).

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylpyrazole group influence binding affinity in target proteins?

- Methodology :

Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of derivatives with/without the methyl group.

Conduct SAR studies : Synthesize analogs with substituents like Cl or OMe on the pyrazole and measure ΔG binding via ITC .

- Key Finding : Methyl groups enhance hydrophobic interactions but may reduce solubility, requiring optimization .

Q. What strategies mitigate metabolic instability of the tetrahydropyran ring in vivo?

- Methodology :

- Microsomal stability assays : Identify vulnerable sites (e.g., oxidation at C3/C5 of tetrahydropyran).

- Derivatization : Introduce electron-withdrawing groups (e.g., F) at susceptible positions to slow CYP450-mediated degradation .

- Prodrug approaches : Mask the carboxamide as an ester to improve bioavailability .

Q. How can contradictory data on solubility and bioactivity be resolved?

- Methodology :

- Solubility studies : Use shake-flask method at pH 1.2–7.4 to assess pH-dependent behavior.

- Co-crystallization : If low solubility limits bioactivity, co-crystallize with cyclodextrins or PEG-based carriers .

- Replicate assays : Validate conflicting results across multiple cell lines and assay formats (e.g., fluorescence vs. luminescence) .

Critical Research Gaps

- Target selectivity : Limited data on off-target effects (e.g., GPCRs, ion channels).

- In vivo pharmacokinetics : No published studies on oral bioavailability or tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.